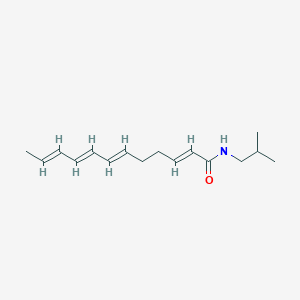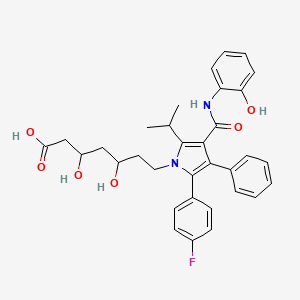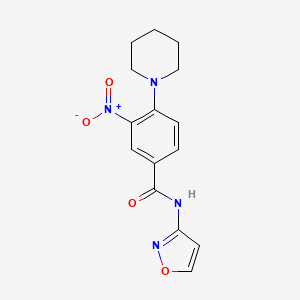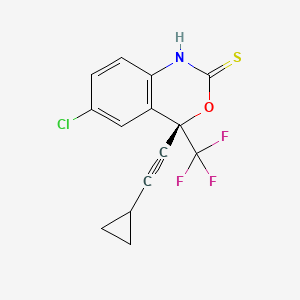
beta-Sanshool
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-sanshool is an enamide obtained by the fromal condensation of 2-methylpropanamine with dodeca-2,6,8,10-tetraenoic acid (the 2E,6E,8E,10E stereoisomer). Isolated from Zanthoxylum piperitum, it exhibits inhibitory activity against acyl-CoA:cholesterol acyltransferase. It has a role as an EC 2.3.1.26 (sterol O-acyltransferase) inhibitor and a plant metabolite. It is an enamide and a secondary carboxamide. It derives from a 2-methylpropanamine.
Scientific Research Applications
Gastrointestinal Tract Effects
Beta-Sanshool, found in Zanthoxylum piperitum, shows contrasting effects on the gastrointestinal tract, relaxing the circular muscle of the gastric body while contracting the longitudinal muscle of the ileum and distal colon in guinea pigs (Hashimoto et al., 2001).
Pharmacokinetics Study
A study developed a method for determining hydroxy-α-sanshool, hydroxy-β-sanshool, and hydroxy-γ-sanshool in rat plasma, providing insights into the pharmacokinetics of these compounds (Rong et al., 2016).
Sensory Effects
Research on the pungent qualities of sanshools, including beta-sanshool, highlighted their distinct sensory effects and interaction with the rat TRPV1 receptor, contributing to understanding of their pungent sensation (Sugai et al., 2005).
TRPV1 and TRPA1 Activation
Beta-Sanshool plays a role in activating TRPV1 and TRPA1 in sensory neurons, which helps explain the unique sensations it induces, such as tingling and paresthesia (Koo et al., 2007).
Tingling Paresthesia
Hydroxy-α-sanshool, closely related to beta-sanshool, has been studied for its role in inducing tingling paresthesia, providing a tool for understanding peripheral neuropathy and injury-related sensations (Lennertz et al., 2010).
Analgesic and Anesthetic Effects
Research has explored the potential of beta-sanshool and related compounds in providing analgesic and anesthetic effects, highlighting their application in pain management (Bader et al., 2014), (Tsunozaki et al., 2013).
Potential Anticancer Activity
Sanshool, including beta-sanshool, demonstrates potential anticancer activities, particularly in inducing apoptosis in HepG2 cells, suggesting its role in cancer treatment (You et al., 2015).
properties
Product Name |
beta-Sanshool |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
(2E,6E,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide |
InChI |
InChI=1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8+,13-12+ |
InChI Key |
SBXYHCVXUCYYJT-UMYNZBAMSA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/CC/C=C/C(=O)NCC(C)C |
SMILES |
CC=CC=CC=CCCC=CC(=O)NCC(C)C |
Canonical SMILES |
CC=CC=CC=CCCC=CC(=O)NCC(C)C |
synonyms |
alpha-sanshool beta-sanshool gamma-sanshool sanshool |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-3-isoxazolyl]methanone](/img/structure/B1231714.png)

![2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester](/img/structure/B1231721.png)
![4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231722.png)
![N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1231725.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B1231727.png)
![1-(2-Fluorophenyl)-3-[[1-[(2-methylphenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1231733.png)
![2-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B1231734.png)
![2-Bromo-6-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1231736.png)



![3-ethyl-4-oxo-1-phthalazinecarboxylic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1231742.png)